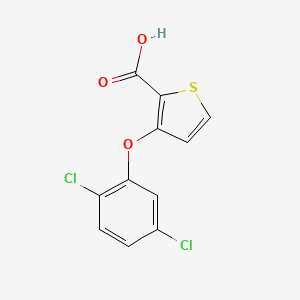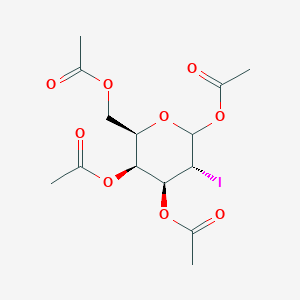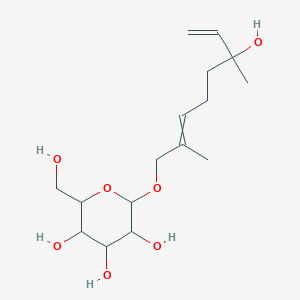![molecular formula C10H17NO2 B12437537 ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12437537.png)
ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its bicyclo[2.2.1]heptane framework, which is a common motif in many natural products and synthetic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the use of starting materials such as bicyclo[2.2.1]heptane derivatives. One common method involves the epimerization and lactamization of functionalized aminoproline esters under basic conditions . This process can be optimized by controlling the reaction temperature and the concentration of the base used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides to introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and various substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
Ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds such as:
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate: Another bicyclic compound with similar structural features but different functional groups.
Ethyl (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl carbonate: A compound with a similar bicyclic framework but different substituents.
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of an amino group.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h6-9H,2-5,11H2,1H3/t6-,7+,8-,9+/m1/s1 |
Clave InChI |
UIFFSCXLBNDAFP-XAVMHZPKSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1[C@@H]2CC[C@@H](C2)[C@@H]1N |
SMILES canónico |
CCOC(=O)C1C2CCC(C2)C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


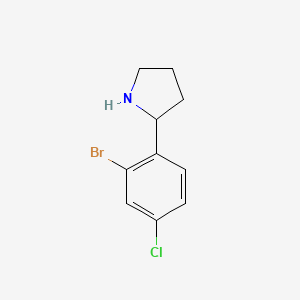
![6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12437456.png)
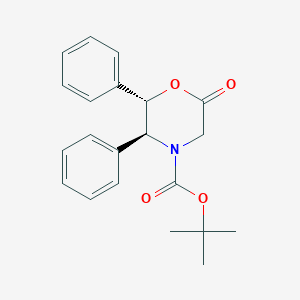
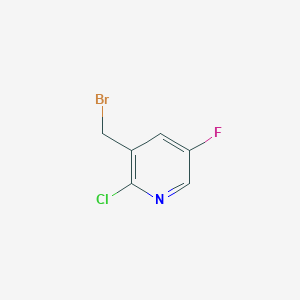
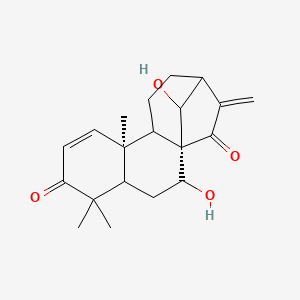

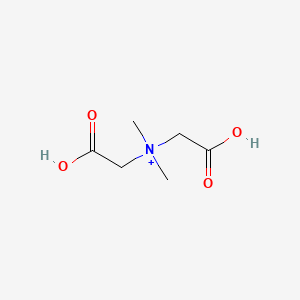
![(2S)-2-[(2S)-2-[(2S)-2-[(2S,3R)-2-amino-3-hydroxybutanamido]-6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]formamido}hexanamido]-3-phenylpropanamido]propanoic acid](/img/structure/B12437494.png)
![Sale sodico del acido yodesossicolico [Italian]](/img/structure/B12437498.png)
